molecular formula C15H18ClN7O B14742687 Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-((((2,4-dimethylphenyl)methyl)amino)iminomethyl)- CAS No. 2093-13-2

Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-((((2,4-dimethylphenyl)methyl)amino)iminomethyl)-

Cat. No.: B14742687
CAS No.: 2093-13-2
M. Wt: 347.80 g/mol
InChI Key: CGBCFPFSBZTELN-UHFFFAOYSA-N
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Description

Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-((((2,4-dimethylphenyl)methyl)amino)iminomethyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with amino, chloro, and carboxamide groups. Its molecular formula is C14H17ClN6O, and it has a molecular weight of approximately 320.78 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-((((2,4-dimethylphenyl)methyl)amino)iminomethyl)- typically involves multiple steps. One common method starts with the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride, followed by quenching with alcohols to obtain 2,4-diamino-6-chloropyrimidine . This intermediate is then reacted with various reagents to introduce the dimethylphenyl and carboxamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous reagents like phosphorus oxychloride.

Chemical Reactions Analysis

Types of Reactions

Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-((((2,4-dimethylphenyl)methyl)amino)iminomethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyrazinecarboxamides.

Scientific Research Applications

Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-((((2,4-dimethylphenyl)methyl)amino)iminomethyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-((((2,4-dimethylphenyl)methyl)amino)iminomethyl)- involves its interaction with specific molecular targets. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-((((2,4-dimethylphenyl)methyl)amino)iminomethyl)- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2093-13-2

Molecular Formula

C15H18ClN7O

Molecular Weight

347.80 g/mol

IUPAC Name

3,5-diamino-6-chloro-N-[(E)-[(2,4-dimethylphenyl)methylhydrazinylidene]methyl]pyrazine-2-carboxamide

InChI

InChI=1S/C15H18ClN7O/c1-8-3-4-10(9(2)5-8)6-20-21-7-19-15(24)11-13(17)23-14(18)12(16)22-11/h3-5,7,20H,6H2,1-2H3,(H4,17,18,23)(H,19,21,24)

InChI Key

CGBCFPFSBZTELN-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)CN/N=C/NC(=O)C2=C(N=C(C(=N2)Cl)N)N)C

Canonical SMILES

CC1=CC(=C(C=C1)CNN=CNC(=O)C2=C(N=C(C(=N2)Cl)N)N)C

Origin of Product

United States

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